molecular formula C7H6O6-2 B1260216 (E)-3-(methoxycarbonyl)pent-2-enedioate

(E)-3-(methoxycarbonyl)pent-2-enedioate

Cat. No. B1260216
M. Wt: 186.12 g/mol
InChI Key: BRYKYSQCLNCYQW-DUXPYHPUSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(methoxycarbonyl)pent-2-enedioate(2-) is dianion of (2E)-3-(methoxycarbonyl)pent-2-enedioic acid arising from deprotonation of both carboxylic acid functions. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (2E)-3-(methoxycarbonyl)pent-2-enedioic acid.

Scientific Research Applications

Enzymatic Reduction Studies

  • A study by Gutman and Campbell (1985) focused on the synthesis of highly enriched C-2 deuteriated and tritiated (E)-5-succinimido-4-oxo-pent-2-enoic acid for use in enzymatic reduction studies. The starting materials included derivatives of monomethyl succinate, showing the compound's potential in enzymatic research (Gutman & Campbell, 1985).

Synthesis of Derivatives

  • Kvitu (1990) reported the synthesis of 2-Oxo-2H-pyran-5-carboxylate derivatives from 3-substituted diethyl pent-2-enedioates. This demonstrates the compound's utility in forming complex organic structures, which could have implications in material science or pharmaceuticals (Kvitu, 1990).

Application in Organic Synthesis

  • Deng et al. (2009) explored the regio- and stereoselective synthesis of methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates from 2-(methoxycarbonyl)-2,3-allenols, showcasing the compound's versatility in organic synthesis (Deng et al., 2009).

Liquid Crystal Materials

  • Egami et al. (2018) utilized (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid, a derivative of the compound, in the production of liquid crystal materials. They highlighted the effectiveness of microwave-assisted synthesis for this purpose (Egami et al., 2018).

Polymer Photovoltaic Research

  • In the field of polymer-based photovoltaic cells, Dang et al. (2011) discussed the use of 1-(3-methoxycarbonyl)propyl-1-phenyl[6,6]C61 (PCBM), a derivative, as one of the most-studied active materials for solar cells, highlighting its significance in renewable energy research (Dang et al., 2011).

Antimicrobial Activity

  • Ma et al. (2014) synthesized cis/trans-but-2-enedioic acid esters and evaluated their antimicrobial activities. This research indicates the potential of the compound's derivatives in developing new antimicrobial agents (Ma et al., 2014).

properties

Product Name

(E)-3-(methoxycarbonyl)pent-2-enedioate

Molecular Formula

C7H6O6-2

Molecular Weight

186.12 g/mol

IUPAC Name

(E)-3-methoxycarbonylpent-2-enedioate

InChI

InChI=1S/C7H8O6/c1-13-7(12)4(2-5(8)9)3-6(10)11/h2H,3H2,1H3,(H,8,9)(H,10,11)/p-2/b4-2+

InChI Key

BRYKYSQCLNCYQW-DUXPYHPUSA-L

Isomeric SMILES

COC(=O)/C(=C/C(=O)[O-])/CC(=O)[O-]

Canonical SMILES

COC(=O)C(=CC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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